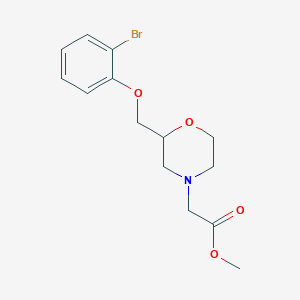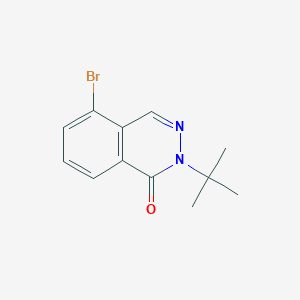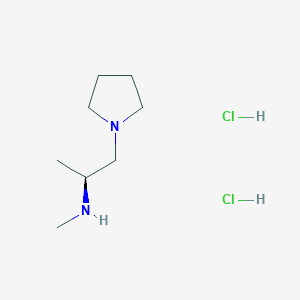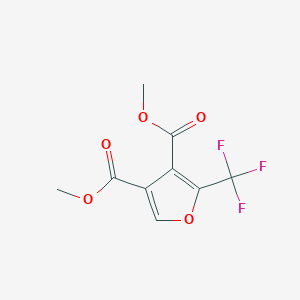
Dimethyl 2-(trifluoromethyl)furan-3,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl2-(trifluoromethyl)furan-3,4-dicarboxylate is a chemical compound that belongs to the class of furan derivatives. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl2-(trifluoromethyl)furan-3,4-dicarboxylate typically involves the reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates. This reaction proceeds through a series of steps including Michael addition, intramolecular nucleophilic addition, 4π ring opening, intramolecular Michael addition, and elimination . The reaction conditions often involve the use of solvents such as 1,4-dioxane at elevated temperatures (e.g., 160°C) to achieve good yields .
Industrial Production Methods
Industrial production of dimethyl2-(trifluoromethyl)furan-3,4-dicarboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include crystallization and recrystallization to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl2-(trifluoromethyl)furan-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Hydrogenation reactions can convert the compound into tetrahydrofuran derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalysts such as ruthenium (Ru) supported on HY zeolite are used for hydrogenation reactions.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of tetrahydrofuran-2,5-dicarboxylic acid dimethyl ester.
Substitution: Formation of substituted furan derivatives.
Applications De Recherche Scientifique
Dimethyl2-(trifluoromethyl)furan-3,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the production of high-performance materials, including bioplastics and coatings.
Mécanisme D'action
The mechanism of action of dimethyl2-(trifluoromethyl)furan-3,4-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its bioactivity and potential therapeutic applications. The compound may also participate in redox reactions, influencing cellular pathways and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 2,5-furandicarboxylate: Another furan derivative used in polymer synthesis.
Dimethyl 2,2’-bifuran-5,5’-dicarboxylate: A bifuran compound with applications in high-performance bioplastics.
Uniqueness
Dimethyl2-(trifluoromethyl)furan-3,4-dicarboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications compared to its non-fluorinated counterparts.
Propriétés
Formule moléculaire |
C9H7F3O5 |
|---|---|
Poids moléculaire |
252.14 g/mol |
Nom IUPAC |
dimethyl 2-(trifluoromethyl)furan-3,4-dicarboxylate |
InChI |
InChI=1S/C9H7F3O5/c1-15-7(13)4-3-17-6(9(10,11)12)5(4)8(14)16-2/h3H,1-2H3 |
Clé InChI |
JWZBJJWESGRAQH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=COC(=C1C(=O)OC)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


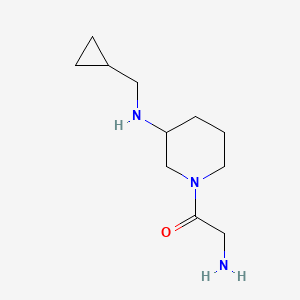

![Methyl 2-(4-ethylphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11795423.png)




